molecular formula C25H24FN3O4S B11339570 N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide

N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide

Cat. No.: B11339570
M. Wt: 481.5 g/mol
InChI Key: QTAOMZBFJDSACB-UHFFFAOYSA-N
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Description

N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide is a chemical compound with the following structure:

Structure: C14H10FNO4S\text{Structure: } \text{C}_{14}\text{H}_{10}\text{FNO}_4\text{S} Structure: C14​H10​FNO4​S

This compound belongs to the class of thiazine derivatives . Thiazines are heterocyclic compounds containing a six-membered ring with three carbon atoms, two nitrogen atoms, and one sulfur atom.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide involves several steps. One common synthetic route includes the following reactions:

    Thiazine Ring Formation:

Industrial Production:: Industrial-scale production methods typically involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide can undergo various chemical reactions:

    Oxidation: The thiazine ring can be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl group (acetyl) may occur.

    Substitution: Substitution reactions at the benzamide or thiazine positions are possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Major products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biological Studies: Assessing its effects on cellular processes.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-butan-2-yl-2-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H24FN3O4S/c1-3-16(2)27-25(31)19-9-4-6-10-21(19)28-24(30)15-29-22-13-12-17(26)14-20(22)18-8-5-7-11-23(18)34(29,32)33/h4-14,16H,3,15H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

QTAOMZBFJDSACB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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